3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid
CAS No.:
Cat. No.: VC17691176
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19NO4 |
|---|---|
| Molecular Weight | 313.3 g/mol |
| IUPAC Name | 2,4,6-trimethyl-3-(phenylmethoxycarbonylamino)benzoic acid |
| Standard InChI | InChI=1S/C18H19NO4/c1-11-9-12(2)16(13(3)15(11)17(20)21)19-18(22)23-10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21) |
| Standard InChI Key | OSLBARSTGXFTGH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1C(=O)O)C)NC(=O)OCC2=CC=CC=C2)C |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-{[(benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid is C₁₈H₁₉NO₄, derived from the benzoic acid core (C₇H₆O₂) modified with three methyl groups (-CH₃), a benzyloxycarbonyl-protected amino group (-NH-Cbz), and a carboxylic acid (-COOH) functionality. The Cbz group, a widely used protective moiety in peptide synthesis, introduces steric bulk and enhances stability under basic conditions . Key structural attributes include:
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Substituent positions: Methyl groups at 2, 4, and 6 positions create a symmetrical steric environment, while the Cbz-amino group at position 3 introduces polarity and reactivity.
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Molecular weight: Estimated at 313.35 g/mol based on analogous compounds .
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Stereoelectronic effects: The electron-withdrawing carboxylic acid and Cbz groups likely reduce electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions .
Synthesis and Reaction Pathways
The synthesis of 3-{[(benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid likely involves multi-step protocols, drawing from methodologies used for analogous compounds. Key steps may include:
Formation of the Trimethylbenzoic Acid Core
The 2,4,6-trimethylbenzoic acid moiety can be synthesized via Friedel-Crafts alkylation of benzoic acid derivatives or oxidation of mesitylene (1,3,5-trimethylbenzene) . A green chemistry approach reported for 2,4,6-trimethylbenzoic acid involves photocatalytic oxidation using tris[2-(4,6-difluorophenyl)pyridinato-C²,N]-iridium(III) (Ir(dFppy)₃) under blue LED irradiation in acetonitrile, achieving yields up to 90% . This method could be adapted for the target compound by introducing the Cbz-amino group at an intermediate stage.
Representative Reaction Scheme:
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Synthesis of 3-amino-2,4,6-trimethylbenzoic acid: Nitration followed by reduction of a pre-functionalized trimethylbenzoic acid derivative.
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Cbz Protection:
Physicochemical Properties
While experimental data for the target compound are scarce, extrapolations from analogs suggest the following properties:
The density is anticipated to be ~1.2 g/cm³, aligning with trends in substituted benzoic acids . Spectroscopic data (e.g., NMR, IR) would likely show characteristic signals for the aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and carboxylic acid (broad ~12 ppm) .
Applications in Organic Synthesis
The compound’s utility stems from its dual functional groups:
Peptide Synthesis
The Cbz group serves as a temporary protective moiety for amines, enabling selective deprotection under mild hydrogenolytic conditions . For example, in solid-phase peptide synthesis, the Cbz group can be removed via hydrogenolysis without affecting acid-labile linkages.
Building Block for Heterocycles
The carboxylic acid group facilitates condensation reactions to form amides, esters, or heterocyclic compounds. For instance, coupling with amines via EDC/HOBt chemistry could yield novel peptidomimetics .
Catalysis and Material Science
Steric hindrance from the trimethyl groups may influence catalytic activity in metal-organic frameworks (MOFs) or supramolecular assemblies .
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